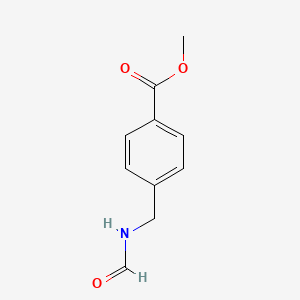
Methyl 4-(formamidomethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(formamidomethyl)benzoate is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a formamidomethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(formamidomethyl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl 4-(bromomethyl)benzoate with formamide. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the substitution of the bromine atom with the formamidomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar principles. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(formamidomethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The formamidomethyl group can be oxidized to form a carboxyl group, resulting in the formation of methyl 4-(carboxymethyl)benzoate.
Reduction: The compound can be reduced to yield methyl 4-(aminomethyl)benzoate.
Substitution: The formamidomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Methyl 4-(carboxymethyl)benzoate.
Reduction: Methyl 4-(aminomethyl)benzoate.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(formamidomethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 4-(formamidomethyl)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The formamidomethyl group can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Methyl 4-(formamidomethyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-(bromomethyl)benzoate: This compound is a precursor in the synthesis of this compound and has different reactivity due to the presence of the bromine atom.
Methyl 4-(aminomethyl)benzoate:
Methyl 4-(carboxymethyl)benzoate: An oxidation product, it has distinct properties and uses compared to the parent compound.
The uniqueness of this compound lies in its formamidomethyl group, which imparts specific reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl 4-(formamidomethyl)benzoate |
InChI |
InChI=1S/C10H11NO3/c1-14-10(13)9-4-2-8(3-5-9)6-11-7-12/h2-5,7H,6H2,1H3,(H,11,12) |
InChI Key |
DPWHZFAJUWDMGN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















